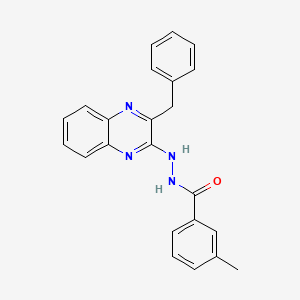

N'-(3-benzylquinoxalin-2-yl)-3-methylbenzohydrazide

説明

N'-(3-Benzylquinoxalin-2-yl)-3-methylbenzohydrazide is a benzohydrazide derivative featuring a quinoxaline moiety. Quinoxalines are heterocyclic compounds known for their diverse biological activities, including antimicrobial and antitumor properties. This compound is synthesized by coupling 3-benzyl-2-hydrazinoquinoxaline with 3-methylbenzoic acid derivatives, often using coupling reagents like HBTU (). Its structure combines a 3-methylbenzohydrazide group with a 3-benzylquinoxaline substituent, which distinguishes it from simpler benzohydrazides. The quinoxaline core contributes to π-π stacking interactions, while the benzyl and methyl groups influence steric and electronic properties .

特性

IUPAC Name |

N'-(3-benzylquinoxalin-2-yl)-3-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O/c1-16-8-7-11-18(14-16)23(28)27-26-22-21(15-17-9-3-2-4-10-17)24-19-12-5-6-13-20(19)25-22/h2-14H,15H2,1H3,(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXWIDTXSBLFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3-benzyl-2-quinoxalinecarboxylic acid with hydrazine hydrate, followed by the reaction with 3-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbohydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

N’-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoxaline N-oxide derivatives.

Reduction: Formation of reduced quinoxaline derivatives.

Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

科学的研究の応用

N’-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical sensors.

作用機序

The mechanism of action of N’-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways. The presence of the benzyl and methylbenzenecarbohydrazide groups enhances its binding affinity and specificity towards these targets.

類似化合物との比較

Substituent Variations in Benzohydrazide Derivatives

Key structural analogs differ in substituents on the benzylidene or quinoxaline moieties. Below is a comparative analysis:

Crystallographic and Physicochemical Properties

- Crystal Packing: The target compound’s quinoxaline moiety likely promotes dense π-π stacking, as seen in N'-(4-hydroxy-3-nitrobenzylidene)-3-methylbenzohydrazide, which forms hydrogen-bonded dimers (O···H distance = 1.89 Å) . N’-(2-hydroxy-5-methoxybenzylidene)-3-methylbenzohydrazide crystallizes in the orthorhombic system (space group Pbca), with intermolecular H-bonds stabilizing the structure .

Solubility and Stability :

Key Differentiators of N'-(3-Benzylquinoxalin-2-yl)-3-methylbenzohydrazide

- Synergistic Substituents : The 3-benzyl group increases steric bulk, while the 3-methylbenzohydrazide balances lipophilicity and solubility.

生物活性

N'-(3-benzylquinoxalin-2-yl)-3-methylbenzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N'-(3-benzylquinoxalin-2-yl)-3-methylbenzohydrazide belongs to the class of hydrazides and is characterized by the presence of a quinoxaline moiety. The molecular formula is CHNO, with a molecular weight of approximately 318.38 g/mol. The compound's structure is essential for its biological properties, influencing its interaction with various biological targets.

The biological activity of N'-(3-benzylquinoxalin-2-yl)-3-methylbenzohydrazide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes, particularly those involved in cellular signaling pathways. This inhibition can lead to altered cellular responses and may have therapeutic implications.

- Interaction with Receptors : Similar compounds often interact with various receptors, including those involved in neurotransmission and cell proliferation. This interaction can modulate physiological responses, making it a candidate for further investigation in neuropharmacology.

Biological Activities

Research has indicated several biological activities associated with N'-(3-benzylquinoxalin-2-yl)-3-methylbenzohydrazide:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of breast cancer and leukemia cell lines, potentially through apoptosis induction.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This property could be harnessed for developing new antimicrobial agents.

- Neuroprotective Effects : There is emerging evidence suggesting that N'-(3-benzylquinoxalin-2-yl)-3-methylbenzohydrazide may exert neuroprotective effects, making it relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Case Studies

- Anticancer Efficacy :

-

Antimicrobial Activity :

- In vitro assays demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Candida albicans, indicating moderate antimicrobial efficacy .

Pharmacokinetics

Understanding the pharmacokinetics of N'-(3-benzylquinoxalin-2-yl)-3-methylbenzohydrazide is crucial for its potential therapeutic applications:

- Absorption and Distribution : The compound's lipophilicity suggests good absorption through biological membranes, which is advantageous for oral bioavailability.

- Metabolism : Initial studies indicate that metabolic pathways may involve hydroxylation and conjugation reactions, which could influence its bioactivity and elimination profile.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。